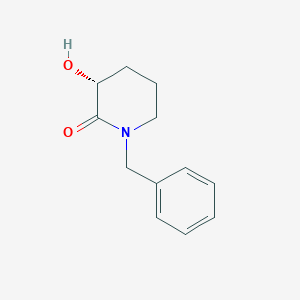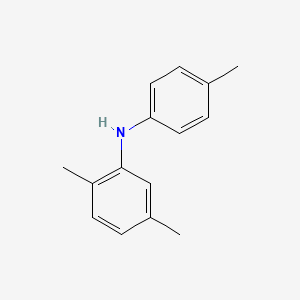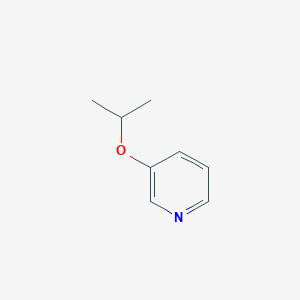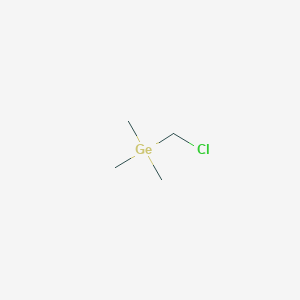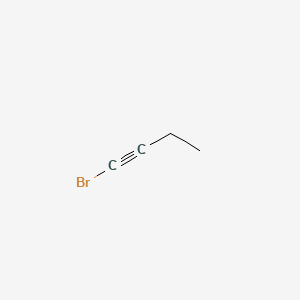
1-Bromobut-1-yne
Overview
Description
1-Bromobut-1-yne is an organic compound with the molecular formula C₄H₅Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromobut-1-yne can be synthesized through several methods. One common approach involves the bromination of butyne. The reaction typically requires a brominating agent such as bromine (Br₂) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and reaction time are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromobut-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the butyne chain can participate in addition reactions with various reagents, such as hydrogen halides, to form addition products.
Cyclization Reactions: this compound can undergo cyclization reactions to form cyclic compounds, often catalyzed by transition metals.
Common Reagents and Conditions:
Nucleophiles: Such as sodium azide (NaN₃) or potassium cyanide (KCN) for substitution reactions.
Hydrogen Halides: For addition reactions, typically in the presence of a catalyst.
Transition Metal Catalysts: Such as palladium or nickel for cyclization reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted butyne derivatives can be formed.
Addition Products: Such as 1,2-dibromobutane when reacted with hydrogen bromide (HBr).
Cyclic Compounds: Resulting from cyclization reactions, often forming five- or six-membered rings.
Scientific Research Applications
1-Bromobut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromobut-1-yne involves its reactivity as a brominated alkyne. The bromine atom and the triple bond confer unique reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in substitution reactions, the bromine atom is typically the site of nucleophilic attack, leading to the formation of new bonds and products.
Comparison with Similar Compounds
1-Bromo-2-butyne: Another brominated alkyne with a different position of the bromine atom.
4-Bromo-1-butyne: A structural isomer with the bromine atom at a different position.
Propargyl Bromide: A related compound with a similar structure but different reactivity.
Uniqueness: 1-Bromobut-1-yne is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the bromine atom and the triple bond make it distinct from other brominated alkynes, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-bromobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOVYMZGZNPRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451148 | |
| Record name | 1-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50405-39-5 | |
| Record name | 1-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


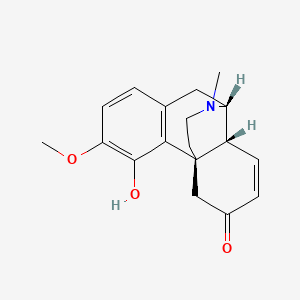
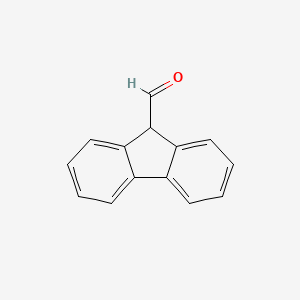

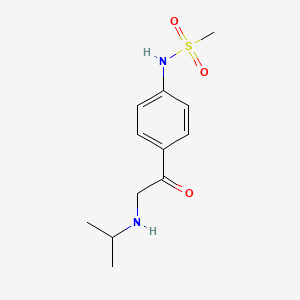
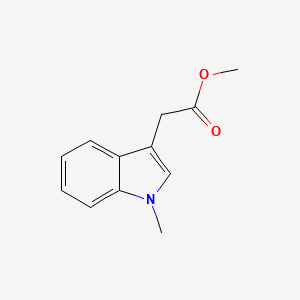
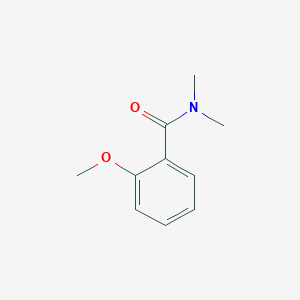
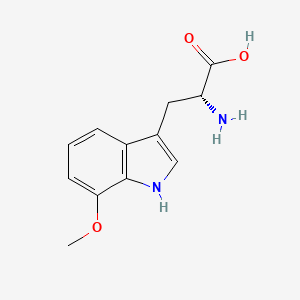
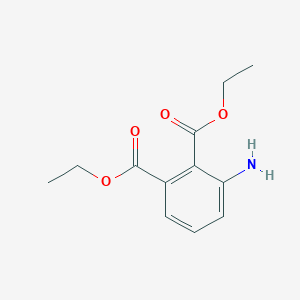
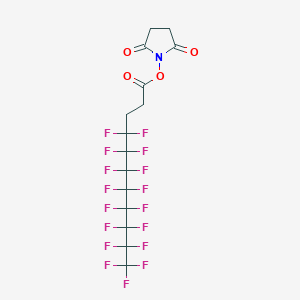
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)
